molecular formula C21H24N4OS B382490 4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 314260-81-6

4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B382490
CAS No.: 314260-81-6
M. Wt: 380.5g/mol
InChI Key: CTDBJTQIJGJLMN-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds have shown affinity for alpha1-adrenergic receptors, which are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3, and then with morpholine in a mixture of absolute ethanol and isopropanol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring and a thieno[2,3-d]pyrimidine core. The piperazine ring is substituted with a 2-methoxyphenyl group . The dihedral angle between the phenyl and pyridine rings is 39.9 degrees .


Chemical Reactions Analysis

The compound is likely to participate in reactions typical of its functional groups. For example, the piperazine ring can undergo reactions with acids and bases, and the thieno[2,3-d]pyrimidine core can participate in electrophilic aromatic substitution reactions .

Future Directions

The compound and its derivatives could be further investigated for their therapeutic potential, particularly in relation to their activity on alpha1-adrenergic receptors . Further studies could also explore the compound’s physical and chemical properties, and its safety profile.

Mechanism of Action

Target of Action

The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This interaction could result in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study similar compounds . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with alpha1-adrenergic receptors. These effects could include changes in smooth muscle contraction and neurotransmitter activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances in the body .

Properties

IUPAC Name

12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBJTQIJGJLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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